Cas no 1223716-80-0 (N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide)

N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide 化学的及び物理的性質
名前と識別子
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- N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide
- N-(4-amino-2-bromophenyl)-N-methylsulfonylmethanesulfonamide
- Z910842686
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- インチ: 1S/C8H11BrN2O4S2/c1-16(12,13)11(17(2,14)15)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3
- InChIKey: QHDGUABJZAUFSQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1N(S(C)(=O)=O)S(C)(=O)=O)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 433
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 114
N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N285890-50mg |
N-(4-Amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide |
1223716-80-0 | 50mg |
$ 70.00 | 2022-06-03 | ||
Enamine | EN300-57070-2.5g |
N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide |
1223716-80-0 | 95.0% | 2.5g |
$614.0 | 2025-02-20 | |
Aaron | AR019YTZ-100mg |
N-(4-Amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide |
1223716-80-0 | 95% | 100mg |
$140.00 | 2025-02-08 | |
Aaron | AR019YTZ-500mg |
N-(4-Amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide |
1223716-80-0 | 95% | 500mg |
$325.00 | 2025-02-08 | |
Aaron | AR019YTZ-1g |
N-(4-Amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide |
1223716-80-0 | 95% | 1g |
$457.00 | 2025-02-08 | |
Aaron | AR019YTZ-50mg |
N-(4-Amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide |
1223716-80-0 | 95% | 50mg |
$98.00 | 2025-02-08 | |
Aaron | AR019YTZ-250mg |
N-(4-Amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide |
1223716-80-0 | 95% | 250mg |
$185.00 | 2025-02-08 | |
1PlusChem | 1P019YLN-2.5g |
N-(4-Amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide |
1223716-80-0 | 95% | 2.5g |
$718.00 | 2025-03-04 | |
1PlusChem | 1P019YLN-10g |
N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide |
1223716-80-0 | 95% | 10g |
$1726.00 | 2023-12-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322646-5g |
n-(4-Amino-2-bromophenyl)-n-methanesulfonylmethanesulfonamide |
1223716-80-0 | 95% | 5g |
¥19612.00 | 2024-08-09 |
N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamideに関する追加情報
Research Briefing on N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide (CAS: 1223716-80-0)
N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide (CAS: 1223716-80-0) is a sulfonamide derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique dual sulfonamide functional groups and brominated aromatic ring, has been investigated for its role in modulating biological pathways, particularly in the context of enzyme inhibition and targeted drug design. Recent studies have explored its synthesis, physicochemical properties, and biological activity, positioning it as a promising candidate for further pharmaceutical development.
Recent research has focused on the synthesis and optimization of N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide, with particular emphasis on improving its yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound. These studies have confirmed its structural integrity and provided insights into its stability under various conditions, which is critical for its potential use in drug formulations.
In terms of biological activity, N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide has shown promising results as an inhibitor of specific enzymes involved in inflammatory and proliferative diseases. For instance, recent in vitro studies have demonstrated its ability to selectively target and inhibit key enzymes in the NF-κB pathway, which plays a central role in inflammation and cancer. These findings suggest that the compound could serve as a lead molecule for the development of novel anti-inflammatory or anti-cancer agents.
Further investigations have explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary data indicate that N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide exhibits favorable bioavailability and metabolic stability, although further in vivo studies are required to fully assess its therapeutic potential. Researchers have also begun to investigate its toxicity profile, with early results suggesting a manageable safety margin for potential clinical applications.
The mechanistic studies of N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide have revealed its interaction with specific protein targets, shedding light on its mode of action at the molecular level. Computational modeling and X-ray crystallography have been employed to elucidate the binding interactions between the compound and its target enzymes, providing a structural basis for further optimization. These insights are invaluable for the rational design of derivatives with enhanced potency and selectivity.
In conclusion, N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide (CAS: 1223716-80-0) represents a promising scaffold for drug discovery, with demonstrated potential in modulating critical biological pathways. Ongoing research aims to refine its properties, expand its therapeutic applications, and advance it toward preclinical development. The compound's unique structural features and biological activity make it a compelling subject for future studies in chemical biology and medicinal chemistry.
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